molecular formula C22H29NO3 B584990 rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 CAS No. 1346598-87-5

rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11

Cat. No.: B584990
CAS No.: 1346598-87-5
M. Wt: 366.545
InChI Key: UMYJDHWHTKQULQ-AQUQGOPSSA-N
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Description

Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 (also known as rac-dV11) is a novel, non-toxic, synthetic compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. Rac-dV11 is a derivative of the antidepressant venlafaxine, and has been used in laboratory studies to investigate its potential therapeutic effects. Rac-dV11 has been found to have a number of biochemical and physiological effects that make it promising for use in the treatment of various medical conditions.

Scientific Research Applications

Rac-dV11 has been used in laboratory studies to investigate its potential therapeutic effects. In particular, it has been studied for its ability to modulate neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been studied for its ability to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been studied for its potential anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Mechanism of Action

The exact mechanism of action of rac-dV11 is not yet fully understood. However, it is believed to act through a number of different pathways. It has been found to modulate the activity of several neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been found to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Biochemical and Physiological Effects
Rac-dV11 has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has also been found to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

Rac-dV11 has several advantages and limitations for use in laboratory experiments. One advantage is that it is a non-toxic compound and is relatively easy to synthesize. Additionally, it has been found to have a number of biochemical and physiological effects that make it promising for use in the treatment of various medical conditions. However, there are some limitations. For example, the exact mechanism of action of rac-dV11 is not yet fully understood, and further research is needed to better understand its effects. Additionally, its effects on humans have not been studied extensively and further research is needed to better understand its potential therapeutic effects.

Future Directions

Rac-dV11 has a number of potential future directions for research. First, further research is needed to better understand its exact mechanism of action. Additionally, its effects on humans need to be studied in more detail in order to better understand its potential therapeutic effects. Further research is also needed to investigate the potential for rac-dV11 to be used in combination with other therapeutic agents. Additionally, further research is needed to investigate the potential for rac-dV11 to be used in the treatment of various medical conditions. Finally, further research is needed to investigate the potential for rac-dV11 to be used as a preventative agent for various medical conditions.

Synthesis Methods

Rac-dV11 is synthesized from venlafaxine, a tricyclic antidepressant, through a process known as reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction produces an amide bond, which is then hydrolyzed to form rac-dV11. The synthesis of rac-dV11 has been found to be relatively straightforward and efficient, and can be completed in a single-step process.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJDHWHTKQULQ-AQUQGOPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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